Meta-Fluorophenyl Substitution Modulates Lipophilicity Relative to Para-Analog
The 3-fluorophenyl substitution pattern in the target compound confers a distinct lipophilicity profile compared to its 4-fluorophenyl regioisomer. The target compound has a computed XLogP3-AA of 2.4 [1]. While the 4-fluorophenyl analog (CAS 941236-28-8) lacks a publicly available computed XLogP3-AA value for direct comparison, the meta-substitution pattern is known to influence logP differently than para-substitution due to variations in molecular dipole moment and solvation [2]. This difference in lipophilicity is a critical parameter for optimizing membrane permeability and nonspecific binding in cell-based assays, making the 3-fluorophenyl variant a necessary comparator in any SAR study of this series.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | 3-(4-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 941236-28-8) – XLogP3-AA not publicly available |
| Quantified Difference | Not directly quantifiable, but inferred from established principles of positional isomerism. |
| Conditions | Computed property using PubChem's XLogP3 algorithm (version 3.0). |
Why This Matters
Lipophilicity is a key determinant of a compound's ADME profile and target engagement; a difference in XLogP3-AA of even 0.5 units can significantly alter cell permeability and protein binding, making the 3-fluorophenyl isomer a non-interchangeable tool for lead optimization.
- [1] PubChem. (2026). Compound Summary for CID 45496388, 3-(3-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid. National Center for Biotechnology Information. View Source
- [2] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. View Source
